molecular formula C11H17NO B2918029 (R)-2-(benzylamino)butan-1-ol CAS No. 6257-49-4

(R)-2-(benzylamino)butan-1-ol

Cat. No. B2918029
CAS RN: 6257-49-4
M. Wt: 179.263
InChI Key: PGFBTQBTIYCCFJ-LLVKDONJSA-N
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Description

“®-2-(benzylamino)butan-1-ol” is a chemical compound with the molecular formula C11H17NO . It is also known as 4-Benzylamino-1-butanol .


Molecular Structure Analysis

The molecular structure of “®-2-(benzylamino)butan-1-ol” consists of 11 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . The exact mass of the molecule is 179.13100 .


Physical And Chemical Properties Analysis

“®-2-(benzylamino)butan-1-ol” has a molecular weight of 179.25900 . It has a boiling point of 140ºC at 0.8mmHg and a flash point of 105.5ºC . The density of the compound is 1.02 g/cm3 . Other properties include a refractive index of 1.527, a Polar Surface Area (PSA) of 32.26000, and a partition coefficient (LogP) of 1.93960 .

Scientific Research Applications

properties

IUPAC Name

(2R)-2-(benzylamino)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-11(9-13)12-8-10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFBTQBTIYCCFJ-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CO)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-2-Benzylamino-1-butanol

Synthesis routes and methods

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